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Compound of Interest

Compound Name: Humantenidine

Cat. No.: B15586364

For Researchers, Scientists, and Drug Development Professionals

Introduction

Humantenidine is a complex indole alkaloid isolated from plants of the Gelsemium genus,
notably Gelsemium sempervirens. This document provides a comprehensive overview of its
known physical and chemical properties, drawing from available scientific literature. It is
intended to serve as a technical resource for professionals in research and drug development.

Physical and Chemical Properties

Humantenidine is a white, powdered substance.[1][2] Its core chemical structure is based on a
multi-cyclic indole framework, which is characteristic of many biologically active alkaloids from
the Gelsemium genus.

Table 1: General and Physical Properties of
Humantenidine
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Property Value Source(s)
Molecular Formula C19H22N204 [1112113114]
Molecular Weight 342.39 g/mol [1112][31[4]
Appearance Powder [11[2]
Boiling Point 513.3 £ 60.0 °C (Predicted) [2]

Density 1.53 + 0.1 g/cm3 (Predicted) [2]

pKa 13.52 + 0.40 (Predicted) [2]

Purity >97% [2]

Table 2: Solubil | Identificati

Property Details Source(s)

Soluble in Chloroform,

Dichloromethane, Ethyl

Acetate, DMSO, and Acetone.
Solubility For enhanced solubility, [1]

warming the solution at 37°C

and using an ultrasonic bath is

recommended.
CAS Number 114027-39-3 [11[2][3]
Synonyms 14-hydroxygelsenicine [1][2]

Spectroscopic Data

Detailed experimental spectra (NMR, IR, MS) for Humantenidine are not readily available in
public databases. However, based on its known chemical structure containing an oxindole
nucleus, aromatic rings, and various functional groups, the following table outlines the
expected characteristic spectral features.
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Table 3: Predicted Spectroscopic Features of

Humantenidine
Spectroscopy Expected Features

Signals in the aromatic region (6 6.5-7.5 ppm)

corresponding to the benzene ring protons.
1H NMR Aliphatic protons in the upfield region, with

chemical shifts influenced by adjacent

heteroatoms (N, O).

Carbonyl carbon signal (C=0) in the downfield

region (~170-180 ppm). Aromatic carbon signals
15C NMR gion ( pp .) | . g

(~110-150 ppm). Multiple aliphatic carbon

signals in the upfield region.

Characteristic absorption bands for N-H and O-
H stretching (if present and not fully substituted),
IR Spectroscopy C=0 stretching of the oxindole group (~1700
cm~1), C-N stretching, and C-O stretching.
Aromatic C-H and C=C stretching bands.

A molecular ion peak corresponding to its

molecular weight. The fragmentation pattern
Mass Spectrometry would be complex due to the polycyclic

structure, likely involving cleavages of the

various rings and loss of functional groups.

Experimental Protocols

Detailed, step-by-step experimental protocols for the total synthesis or specific isolation of
Humantenidine are not extensively published. However, a general methodology for the
extraction of indole alkaloids from Gelsemium species can be described.

General Alkaloid Isolation Workflow from Gelsemium

The following diagram illustrates a typical workflow for the isolation of alkaloids from
Gelsemium plant material. This is a generalized representation and specific conditions would
need to be optimized for Humantenidine.
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General Workflow for Alkaloid Isolation
Dried & Powdered
Gelsemium Plant Material
Maceration or Soxhlet Extraction

(e.g., with 95% Ethanol)

Filtration & Concentration
(Rotary Evaporation)
Acid-Base Partitioning

(e.g., HCI and Ethyl Acetate)

(Crude Alkaloid Fractior)

Column Chromatography
(e.g., Silica Gel, Sephadex)
(Collection of Fractions)

(Preparative HPLC)

Click to download full resolution via product page

Caption: Generalized workflow for the isolation of alkaloids.
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Biological Activity and Mechanism of Action

The alkaloids from Gelsemium species are known for their potent biological activities, including
significant toxicity.[3] Humantenidine, as part of this class of compounds, is also considered to
be cytotoxic.

While the precise signaling pathways and mechanism of action for Humantenidine are not fully
elucidated, research on related Gelsemium alkaloids suggests several potential mechanisms of
toxicity. These include interactions with inhibitory neurotransmitter receptors and general
cytotoxicity against various cell lines.[2][4] Some studies indicate that the toxicity of certain
Gelsemium alkaloids, such as humantenmine, may not be directly related to the modulation of
inhibitory receptors like GlyRs and GABAARS, suggesting alternative mechanisms of action.[4]

The following diagram outlines the proposed cytotoxic mechanisms for Gelsemium alkaloids in
general, with the specific pathway for Humantenidine remaining an area for further
investigation.

Caption: Proposed mechanisms of action for Gelsemium alkaloids.

Further research is required to delineate the specific molecular targets and signaling cascades
affected by Humantenidine to fully understand its biological activity and potential for
therapeutic development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Humantenidine: A Technical Guide to its Physical and
Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15586364#physical-and-chemical-properties-of-
humantenidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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